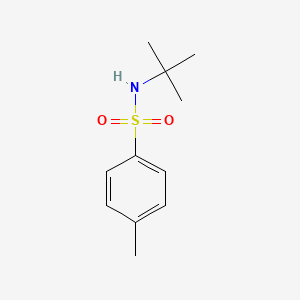
N-(叔丁基)-对甲苯磺酰胺
描述
N-(tert-Butyl)-p-toluenesulfonamide, also known as tosylamide or TsNH2, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. Tosylamide has been used in various fields such as organic chemistry, biochemistry, and pharmacology due to its unique properties.
科学研究应用
N-叔丁酰胺的合成
N-(叔丁基)-对甲苯磺酰胺: 被用于合成N-叔丁酰胺,而N-叔丁酰胺存在于许多药物中。 例如,用于治疗良性前列腺增生的非那雄胺和用于治疗HIV的蛋白酶抑制剂奈非那韦都含有N-叔丁酰胺基团 。该化合物作为各种合成途径中的前体,包括Ritter反应,以高效地生产这些酰胺。
有机合成催化剂
该化合物在有机合成中充当催化剂。它已被用于通过与二叔丁基二碳酸酯和腈的反应合成N-叔丁酰胺,该反应由Cu(OTf)2催化。 该方法因其室温操作和无溶剂条件而受到赞扬,提供了一种稳定且高效的催化过程 .
氧化反应中的保护胺
在化学合成中,N-(叔丁基)-对甲苯磺酰胺用作保护胺。 这种应用在氧化反应中至关重要,在该反应中,该化合物有助于转化为相应的羟胺和硝酮,这些是各种合成路线中有价值的中间体 .
有机合成中的烯丙基卤化
该化合物在α-烯烃的烯丙基卤化中起着重要作用。该过程涉及烯丙基氢的提取,导致形成单卤代烯烃。 这些反应对于在有机合成中创建高产率的单卤代产物具有重要意义.
硝化和亚硝化反应
N-(叔丁基)-对甲苯磺酰胺: 在硝化和亚硝化反应中发挥作用。它作为各种有机化合物硝化的氮源,包括烷烃、烯烃、炔烃和芳香族化合物。 这些反应是生产各种有机硝酸盐和硝基化合物的基础 .
药物开发和神经保护治疗
该化合物的衍生物,如N-叔丁酰胺,正在药物开发中进行探索,特别是针对其神经保护特性。 例如,CPI-1189是一种具有抗氧化特性的候选药物,在神经保护治疗中用于治疗HIV相关的中枢神经系统(CNS)疾病 .
非那雄胺和奈非那韦的合成
如前所述,N-(叔丁基)-对甲苯磺酰胺是合成非那雄胺和奈非那韦的关键中间体。 这些药物分别在治疗良性前列腺增生和HIV等疾病的医疗治疗中发挥着至关重要的作用,展示了该化合物在药物应用中的重要性 .
有氧氧化和环化反应
该化合物还参与有氧氧化和环化反应。这些过程对于将氧引入有机分子和通过形成新的碳-碳键来创建复杂结构至关重要。 此类反应对于合成各种有机化合物至关重要 .
属性
IUPAC Name |
N-tert-butyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9-5-7-10(8-6-9)15(13,14)12-11(2,3)4/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPSLKMENGNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951178 | |
| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2849-81-2 | |
| Record name | N-(1,1-Dimethylethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butyl)-p-toluenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butyl)-4-methylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHF532A5GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(tert-Butyl)-p-toluenesulfonamide contribute to the efficiency of zirconium-catalyzed hydroamination of alkynes?
A: N-(tert-Butyl)-p-toluenesulfonamide acts as a crucial additive in zirconium-catalyzed hydroamination reactions involving primary amines and alkynes. [] Research suggests that the steric bulk of this sulfonamide, specifically the tert-butyl group, plays a vital role in preventing the formation of inactive zirconium imido dimers. These dimers are known to hinder catalytic activity by sequestering the zirconium catalyst. By suppressing dimer formation, N-(tert-Butyl)-p-toluenesulfonamide ensures a higher concentration of active catalytic species, leading to enhanced reaction rates and yields. [] Additionally, the sulfonamide additive influences the regioselectivity of the hydroamination, impacting which carbon of the alkyne the amine preferentially attacks. This effect is particularly noticeable when using unsymmetrical alkynes, highlighting the significant role of N-(tert-Butyl)-p-toluenesulfonamide in controlling reaction selectivity. []
Q2: Can you elaborate on the safety concerns surrounding N-(tert-Butyl)-p-toluenesulfonamide, particularly its fluorinated derivative, and the recommended handling procedures?
A: While N-(tert-Butyl)-p-toluenesulfonamide itself is generally stable, its fluorinated derivative, N-Fluoro-N-tert-butyl-p-toluenesulfonamide, demands careful handling. This reagent is prepared by reacting N-(tert-Butyl)-p-toluenesulfonamide with fluorine gas. [] Decomposition studies reveal that N-Fluoro-N-tert-butyl-p-toluenesulfonamide undergoes decomposition at temperatures above 180°C, posing a risk of rapid pressure changes. [] Consequently, handling this compound necessitates strict adherence to safety protocols:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




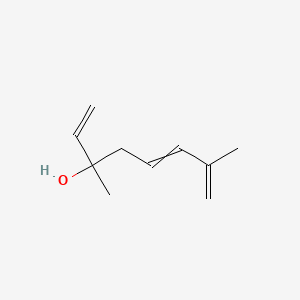
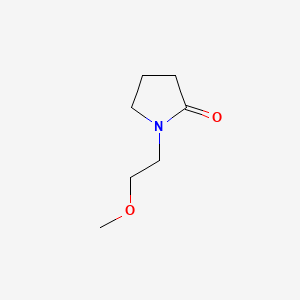


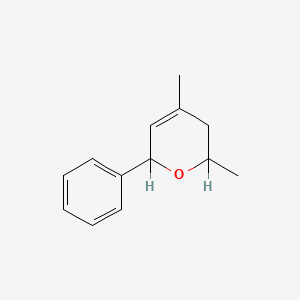
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
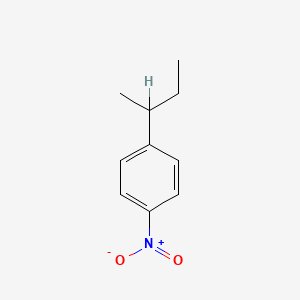



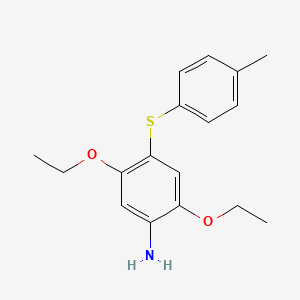

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)